2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a combination of imidazole, thiazolidine, and pyridopyrimidine moieties
Preparation Methods
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling with the pyridopyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Scientific Research Applications
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thiazolidine moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The pyridopyrimidine core can interact with nucleic acids, potentially affecting gene expression .
Comparison with Similar Compounds
Similar compounds include other imidazole-containing molecules, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Compared to these compounds, 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of three different heterocyclic moieties, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C26H24N6O2S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N6O2S2/c1-18-6-8-19(9-7-18)16-32-25(34)21(36-26(32)35)15-20-23(28-10-4-12-30-14-11-27-17-30)29-22-5-2-3-13-31(22)24(20)33/h2-3,5-9,11,13-15,17,28H,4,10,12,16H2,1H3/b21-15- |
InChI Key |
XWHKFHLCWBOIOP-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S |
Origin of Product |
United States |
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